(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
Description
Properties
Molecular Formula |
C22H23N3O5S2 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-13-30-19-10-4-16(15-20(19)29-2)5-11-21(26)24-17-6-8-18(9-7-17)32(27,28)25-22-23-12-14-31-22/h4-12,14-15H,3,13H2,1-2H3,(H,23,25)(H,24,26)/b11-5+ |
InChI Key |
DMTUDZDMRCWAPE-VZUCSPMQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Sulfamoylation: The thiazole ring is then subjected to sulfamoylation using a sulfonamide reagent to introduce the sulfamoyl group.
Coupling with the Phenyl Ring: The sulfamoylated thiazole is coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the substituted phenyl ring and an appropriate acrylamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond and forming a saturated amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may be explored for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, researchers might investigate this compound for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and sulfamoyl groups could play a key role in binding to these targets, while the prop-2-enamide moiety might influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Terminal Amide Modifications
Thiazol-2-ylsulfamoyl vs. Benzimidazole Derivatives :
- The target compound’s thiazol-2-ylsulfamoyl group (SO₂NH-thiazole) differs from (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide (), which features a benzimidazole-ethyl group. The sulfamoyl group increases acidity (pKa ~4–5) compared to benzimidazole’s basic imidazole ring (pKa ~5–6), altering solubility and target interactions.
Thiazol-2-ylsulfamoyl vs. Cyano-Thiazole Derivatives: Compounds like (2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide () and (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide () replace the sulfamoyl group with a cyano (–CN) substituent.
Aromatic Ring Modifications
Methoxy/Propoxy vs. Dimethoxy/Chloro-Fluoro Substitutions :
- The target compound’s 3-methoxy-4-propoxyphenyl group contrasts with analogs like (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (), which has halogenated aryl groups. Chloro-fluoro substitutions increase lipophilicity (ClogP ~4.5 vs. ~3.8 for methoxy/propoxy) and may improve blood-brain barrier penetration.
Sulfamoyl-Phenyl vs. Thiazolo-Triazole Systems: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () incorporates a fused thiazolo-triazole system.
Physicochemical Properties
Notes:
Amide Coupling Reactions
- The target compound likely employs coupling agents such as T3P® or DIPEA (as seen in ) for amide bond formation between the propenamide acid and the sulfamoyl-aniline derivative.
- In contrast, cyano-substituted analogs () may involve nucleophilic substitution or condensation reactions using reagents like LiH/DMF ().
Thiazole Ring Formation
- Thiazole moieties in analogs (e.g., ) are synthesized via Hantzsch thiazole synthesis, using thioureas or α-halo ketones. The target compound’s thiazol-2-ylsulfamoyl group may require sulfonylation post-thiazole formation.
Biological Activity
The compound (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Synthesis
The structure of the compound includes a prop-2-enamide backbone with substituents that enhance its biological activity. The thiazole moiety is known for its role in various pharmacological effects, while the methoxy and propoxy groups may influence solubility and receptor interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promise as modulators of estrogen-related receptors (ERRs), which are implicated in breast cancer progression .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SCT-4 | MCF-7 | 100 | Caspase activation |
| SCT-5 | MDA-MB-231 | 80 | Apoptosis induction |
| Target Compound | MCF-7 & MDA-MB-231 | TBD | ERR modulation |
The mechanism through which (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide exerts its effects may involve multiple pathways:
- Caspase Activation : The compound may induce apoptosis via caspase pathways, particularly caspase 8 and caspase 3, which are critical in programmed cell death.
- Inhibition of DNA Synthesis : Studies have demonstrated that certain derivatives can decrease DNA biosynthesis in cancer cells, leading to reduced cell viability .
- Targeting ERRs : The compound acts as a modulator of ERRs, which are associated with estrogen signaling pathways in breast cancer cells .
Case Studies
A notable study focused on the synthesis and evaluation of thiazole derivatives showed that compounds with similar structural features to our target demonstrated weak to moderate anticancer activity against MCF-7 and MDA-MB-231 cell lines. The most active compounds reduced cell viability significantly at concentrations around 100 µM .
Another investigation into the structure-activity relationship highlighted that the position and type of substituents on the aromatic rings significantly influenced the cytotoxicity profiles of these compounds. The presence of methoxy groups was particularly beneficial for enhancing activity against breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
